molecular formula C20H22O B12532414 (6-Methyl-3,4-diphenylcyclohex-3-EN-1-YL)methanol CAS No. 821798-63-4

(6-Methyl-3,4-diphenylcyclohex-3-EN-1-YL)methanol

Cat. No.: B12532414
CAS No.: 821798-63-4
M. Wt: 278.4 g/mol
InChI Key: JZMRMGQEEZDRBK-UHFFFAOYSA-N
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Description

(6-Methyl-3,4-diphenylcyclohex-3-EN-1-YL)methanol is an organic compound that belongs to the class of cyclohexenes This compound features a cyclohexene ring substituted with methyl and phenyl groups, along with a methanol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methyl-3,4-diphenylcyclohex-3-EN-1-YL)methanol typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Substitution Reactions:

    Introduction of the Methanol Group: The methanol group can be introduced via a Grignard reaction, where a Grignard reagent reacts with a suitable precursor to form the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Hydrocarbons.

    Substitution Products: Various substituted cyclohexenes.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Methyl-3,4-diphenylcyclohex-3-EN-1-YL)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds:

    Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.

    Diphenylmethanol: A compound with two phenyl groups attached to a methanol moiety.

    Methylcyclohexane: A cyclohexane ring with a methyl substituent.

Uniqueness: (6-Methyl-3,4-diphenylcyclohex-3-EN-1-YL)methanol is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

CAS No.

821798-63-4

Molecular Formula

C20H22O

Molecular Weight

278.4 g/mol

IUPAC Name

(6-methyl-3,4-diphenylcyclohex-3-en-1-yl)methanol

InChI

InChI=1S/C20H22O/c1-15-12-19(16-8-4-2-5-9-16)20(13-18(15)14-21)17-10-6-3-7-11-17/h2-11,15,18,21H,12-14H2,1H3

InChI Key

JZMRMGQEEZDRBK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=C(CC1CO)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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